molecular formula C7H8N2O4 B13476945 3-(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)acrylic acid CAS No. 1562269-38-8

3-(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)acrylic acid

Cat. No.: B13476945
CAS No.: 1562269-38-8
M. Wt: 184.15 g/mol
InChI Key: HFHGTECLCXUVBJ-NSCUHMNNSA-N
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Description

3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid is an organic compound that features a unique combination of functional groups, including an oxadiazole ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the propenoic acid group. One common method includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The propenoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenoic acid group yields carboxylic acids, while reduction of the oxadiazole ring can lead to various heterocyclic derivatives.

Scientific Research Applications

3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The propenoic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethyl)prop-2-enoic acid
  • Sinapic acid
  • Indole derivatives

Uniqueness

3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds like sinapic acid and indole derivatives, which have different core structures and functional groups.

Properties

CAS No.

1562269-38-8

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

(E)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C7H8N2O4/c1-12-4-6-9-8-5(13-6)2-3-7(10)11/h2-3H,4H2,1H3,(H,10,11)/b3-2+

InChI Key

HFHGTECLCXUVBJ-NSCUHMNNSA-N

Isomeric SMILES

COCC1=NN=C(O1)/C=C/C(=O)O

Canonical SMILES

COCC1=NN=C(O1)C=CC(=O)O

Origin of Product

United States

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